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Compound of Interest

Compound Name: CBZ-D-Methionine

Cat. No.: B554496

An In-depth Technical Guide to CBZ-D-Methionine as a Chiral Building Block in Organic
Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Building Blocks

The "chiral pool" is a collection of abundant, enantiomerically pure molecules provided by
nature, such as amino acids, sugars, and terpenes.[1] Utilizing these readily available starting
materials—a strategy known as chiral pool synthesis—is a highly efficient approach for
establishing key stereocenters in optically active compounds.[2][3] Amino acids, in particular,
are versatile chiral building blocks due to the presence of a defined stereocenter at the a-
carbon and multiple functional groups that can be selectively manipulated.[4] D-amino acids,
while less common in nature than their L-counterparts, offer unique stereochemical
configurations that are crucial for the synthesis of various natural products, pharmaceuticals,
and peptide-based tools.[4][5] A recent survey of natural products revealed that while D-
Alanine, D-Valine, and D-Leucine are commonly encountered, D-Methionine is among the least
prevalent D-amino acids found in these structures.[4]

This guide focuses on N-Carbobenzyloxy-D-Methionine (CBZ-D-Methionine), a protected form
of the essential amino acid D-methionine. The benzyloxycarbonyl (Cbz or Z) group provides
robust protection for the amine, rendering it stable to a wide range of reaction conditions,
including basic and mildly acidic environments, while allowing for selective modification of the
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carboxylic acid and the thioether side chain.[6][7] Its straightforward removal via
hydrogenolysis makes it an invaluable tool in multi-step synthesis.[6][8]

Physicochemical and Spectroscopic Data

The properties of CBZ-D-Methionine are foundational to its application in synthesis. While
specific data for the D-enantiomer may vary slightly, the data for the more common L-
enantiomer provides a reliable reference.

Property Value Reference(s)
Molecular Formula C13H17NO4S 9]
Molecular Weight 283.34 g/mol [9]
White to off-white crystalline
Appearance General
powder
Melting Point ~85-88 °C (for L-enantiomer) [10]

B Soluble in methanol, ethyl
Solubility ate. THF General
acetate,

) ] +25.5° (c=2, in acetic acid) (for
Optical Rotation [a]D ) [10]
L-enantiomer)

Note: Data for the L-enantiomer (N-Cbz-L-methionine, CAS 1152-62-1) is often cited. The D-
enantiomer is expected to have identical physical properties except for the sign of the optical
rotation.

Core Synthetic Applications and Methodologies

CBZ-D-Methionine serves as a versatile starting material for introducing the D-methionine
scaffold and for creating more complex chiral structures. Its key transformations involve the
protection of the amine, manipulation of the carboxylic acid and side chain, and eventual
deprotection.

N-Protection of D-Methionine
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The protection of the primary amine is the first step in utilizing D-methionine as a building block.
The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions,
such as the Schotten-Baumann reaction.[6]

Experimental Protocol: Synthesis of CBZ-D-Methionine

This protocol is adapted from a general procedure for the N-protection of amino acids.[6][7]

o Dissolution: D-Methionine (1.0 equiv) is dissolved in an aqueous solution of sodium
hydroxide (e.g., 1M NaOH, 2.0 equiv).

e Cooling: The solution is cooled to 0 °C in an ice bath.

» Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl, 1.1 equiv) is added dropwise to
the stirred solution, maintaining the temperature at 0 °C. The pH is monitored and kept
alkaline (pH 9-10) by the concurrent addition of aqueous NaOH.

e Reaction: The mixture is stirred at O °C for 1 hour and then allowed to warm to room
temperature and stirred for an additional 2-4 hours.

o Work-up: The reaction mixture is washed with a non-polar solvent (e.g., diethyl ether) to
remove unreacted Cbz-Cl and benzyl alcohol. The aqueous layer is then acidified to pH 2-3
with cold 1M HCI.

o Extraction & Isolation: The acidified aqueous layer is extracted with ethyl acetate (3x
volumes). The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate (NazS0a), filtered, and concentrated under reduced pressure to yield the crude
product.

« Purification: The resulting solid or oil can be purified by recrystallization (e.g., from ethyl
acetate/hexanes) to afford pure CBZ-D-Methionine.
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Reagent/Solve

Step . Typical Yield Purity Reference(s)
n
D-Methionine,

N-Protection Cbz-Cl, NaOH, 85-95% >98% [61[7]
H20/THF

Key Challenge: Side Chain Reactivity

The thioether side chain of methionine is susceptible to oxidation and alkylation, particularly
under acidic conditions or in the presence of electrophiles.[1][11]

» Oxidation: The thioether can be oxidized to methionine sulfoxide [Met(O)], which introduces
a new stereocenter, resulting in a mixture of diastereomers.[12] This is a common side
reaction during peptide cleavage with strong acids like TFA.[2]

o S-Alkylation: Electrophiles, such as tert-butyl cations generated during the cleavage of Boc
groups, can alkylate the sulfur atom to form a sulfonium salt.[11]

Careful selection of reagents and scavengers (e.g., dimethyl sulfide, anisole) is crucial during
subsequent synthetic steps, especially deprotection, to mitigate these side reactions.[1]

Representative Synthetic Workflow

The following workflow illustrates a logical sequence for using CBZ-D-Methionine to
synthesize a chiral, non-natural amino alcohol, a common intermediate in drug development.
This sequence is based on established, high-yielding reactions.

Click to download full resolution via product page

Caption: Synthetic workflow using CBZ-D-Methionine.

Experimental Protocols for Workflow
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Step 2: Reduction of Carboxylic Acid to Primary Alcohol

e Setup: A solution of CBZ-D-Methionine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is
prepared in a flame-dried, nitrogen-purged flask and cooled to 0 °C.

* Reagent Addition: Borane-THF complex (BHs-THF, 1.0 M solution in THF, 1.5-2.0 equiv) is
added dropwise via syringe.

o Reaction: The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 4-6
hours, monitoring by TLC.

e Quenching: The reaction is carefully quenched at 0 °C by the slow addition of methanol,
followed by saturated aqueous ammonium chloride (NH4Cl).

o Extraction & Isolation: The mixture is extracted with ethyl acetate. The combined organic
layers are washed with water and brine, dried over Na=SOa4, and concentrated to yield CBZ-
D-Methioninol.

Step 3: Oxidation of Alcohol to Aldehyde

e Setup: To a solution of CBZ-D-Methioninol (1.0 equiv) in anhydrous dichloromethane (DCM)
at 0 °C is added Dess-Martin Periodinane (DMP, 1.2 equiv) in one portion.

e Reaction: The mixture is stirred at room temperature for 1-2 hours until TLC indicates
complete consumption of the starting material.

o Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate
(Na2S203) and sodium bicarbonate (NaHCO3) (1:1 mixture) and stirred vigorously for 15
minutes.

o Extraction & Isolation: The layers are separated, and the aqueous layer is extracted with
DCM. The combined organic layers are washed with brine, dried over Na2SOa4, and
concentrated. The crude CBZ-D-Methioninal is often used immediately in the next step
without further purification.

Step 4: Diastereoselective Grignard Addition
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e Setup: A solution of crude CBZ-D-Methioninal (1.0 equiv) in anhydrous THF is cooled to -78
°C under a nitrogen atmosphere.

e Reagent Addition: An organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) is
added dropwise. The stereochemical outcome is directed by the existing chiral center at the
a-carbon (Felkin-Anh model).

e Reaction: The mixture is stirred at -78 °C for 2-3 hours.

e Quenching & Isolation: The reaction is quenched with saturated aqueous NH4Cl and
extracted with ethyl acetate. The organic layers are dried and concentrated. The resulting
diastereomers are separated by column chromatography.

Diastereomeric

Reaction Reagents Typical Yield .

Ratio (dr)
Aldehyde Formation DMP or SOs-Pyridine 80-90% N/A
Grignard Addition R-MgBr, THF, -78 °C 75-85% 85:15 to >95:5

Step 5: Cbz Deprotection via Hydrogenolysis
This protocol is adapted from standard hydrogenolysis procedures.[6]

e Setup: The purified diastereomer of the CBZ-protected amino diol (1.0 equiv) is dissolved in
a suitable solvent such as methanol (MeOH) or ethyl acetate. Palladium on carbon (10%
Pd/C, ~10 mol%) is added to the solution.

» Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (Hz) several times
before being stirred under a hydrogen atmosphere (balloon or Parr shaker) at room
temperature.

o Reaction Monitoring: The reaction is monitored by TLC until the starting material is fully
consumed (typically 4-24 hours).

« |solation: The mixture is filtered through a pad of Celite® to remove the palladium catalyst,
and the filter cake is washed with methanol. The filtrate is concentrated under reduced
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pressure to yield the final chiral amino diol.

Deprotection Reagents/Cata . . Key
Typical Yield Reference(s)
Method lyst Advantages
Clean
) byproducts
Hydrogenolysis Hz, Pd/C, MeOH >95% [6][8]
(toluene, COz2),
high yield
Tolerates
_ _ reducible groups
Lewis Acid AIClIz, HFIP 80-95% [13]
(alkenes,
alkynes)
5 Useful for
N substrates
Nucleophilic Mercaptoethanol, 70-90% N [8]
sensitive to
KsPQOa
reduction

Applications in Drug Discovery and Peptide
Chemistry

The incorporation of D-amino acids like D-methionine into peptides is a key strategy for
enhancing their therapeutic potential.[14]

 Increased Proteolytic Stability: Peptides containing D-amino acids are resistant to
degradation by proteases, which primarily recognize L-amino acids. This extends their in vivo
half-life.

o Conformational Constraints: The unique stereochemistry of a D-amino acid can induce
specific secondary structures, such as B-turns, which can be crucial for binding to biological

targets.

» Novel Scaffolds: CBZ-D-Methionine is a precursor for a variety of non-natural amino acids
and chiral heterocycles, which serve as valuable scaffolds in medicinal chemistry.[15]
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The synthesis of peptides containing D-methionine follows standard solid-phase peptide
synthesis (SPPS) protocols, where the CBZ group can be used for solution-phase synthesis or
replaced with Fmoc or Boc groups for solid-phase applications.[2][16]

Conclusion

CBZ-D-Methionine is a valuable and highly useful chiral building block in modern organic
synthesis. Its utility stems from the defined stereochemistry of the D-enantiomer, the robust
nature of the CBZ protecting group, and the potential for diverse chemical modifications at its
functional groups. While the inherent reactivity of the thioether side chain presents challenges,
these can be overcome with carefully chosen reaction conditions and scavenger cocktails. For
researchers in drug discovery and process development, mastering the application of CBZ-D-
Methionine provides a reliable and efficient pathway to complex, enantiomerically pure
molecules with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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